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Compound of Interest

Compound Name: ONO-3805

Cat. No.: B15577819 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of ONO-3805, a non-steroidal 5α-

reductase inhibitor, with established positive controls, finasteride and dutasteride. The

information presented is supported by experimental data to aid in the evaluation of ONO-3805
for research and development purposes.

Mechanism of Action: Inhibition of 5α-Reductase
ONO-3805 is a non-steroidal inhibitor of 5α-reductase, the enzyme responsible for the

conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[1]

Specifically, ONO-3805 has been demonstrated to be a selective inhibitor of the type 1 isozyme

of 5α-reductase (5α-R1).[2] The inhibition of 5α-reductase is a key therapeutic strategy for

conditions associated with high levels of DHT.

The signaling pathway illustrates the conversion of testosterone to dihydrotestosterone (DHT)

by the enzyme 5α-reductase. DHT then binds to the androgen receptor, leading to the

transcription of androgen-responsive genes. ONO-3805 and the positive controls, finasteride

and dutasteride, act by inhibiting 5α-reductase, thereby blocking the production of DHT.
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Caption: Simplified signaling pathway of 5α-reductase and points of inhibition.

Comparative Efficacy Data
The following table summarizes the quantitative data on the inhibitory potency of ONO-3805
and the positive controls, finasteride and dutasteride, against 5α-reductase.

Compound Target Isozyme(s)
Inhibition Constant
(Ki) / IC50

Reference

ONO-3805 5α-reductase Ki = 3.9 x 10-11 M
Nagamoto A, et al.

(1994)[3]

Finasteride
5α-reductase Type 2 >

Type 1

IC50 (Type 1) = 360

nM, IC50 (Type 2) =

69 nM

Aggarwal S, et al.

(2010)[1]

Dutasteride
5α-reductase Type 1

and Type 2

IC50 (Type 1) = 7 nM,

IC50 (Type 2) = 6 nM

Aggarwal S, et al.

(2010)[1]

Experimental Protocols
A generalized experimental protocol for determining the in vitro inhibitory activity of compounds

against 5α-reductase is provided below. This protocol is based on commonly used

methodologies in the field.
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Objective: To determine the half-maximal inhibitory concentration (IC50) or inhibition constant

(Ki) of a test compound (e.g., ONO-3805) against 5α-reductase.

Materials:

Enzyme Source: Homogenates of rat anterior pituitary glands or other tissues expressing 5α-

reductase.

Substrate:14C-labeled testosterone.

Cofactor: NADPH.

Test Compounds: ONO-3805 and positive controls (Finasteride, Dutasteride) at various

concentrations.

Buffer: Appropriate buffer for the enzymatic reaction (e.g., Tris-HCl or phosphate buffer).

Scintillation Counter: For measuring radioactivity.

Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC):

For separating testosterone and its metabolites.

Procedure:

Enzyme Preparation: Prepare homogenates of the selected tissue containing 5α-reductase.

Incubation: In a reaction tube, combine the enzyme preparation, NADPH, and the test

compound at a specific concentration.

Reaction Initiation: Add 14C-testosterone to initiate the enzymatic reaction.

Incubation Period: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for

a defined period.

Reaction Termination: Stop the reaction by adding a suitable solvent (e.g., ethyl acetate).

Extraction: Extract the steroids from the reaction mixture.
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Separation: Separate the substrate (testosterone) from the product (dihydrotestosterone)

using TLC or HPLC.

Quantification: Quantify the amount of radioactive testosterone and dihydrotestosterone

using a scintillation counter.

Data Analysis: Calculate the percentage of inhibition for each concentration of the test

compound. Determine the IC50 value (the concentration of the inhibitor that causes 50%

inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm

of the inhibitor concentration. The Ki value can be determined from Lineweaver-Burk plots.[3]
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Caption: General experimental workflow for a 5α-reductase inhibition assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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